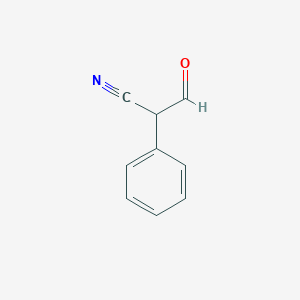

3-Oxo-2-phenylpropanenitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-oxo-2-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDKAIHGKFPFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5841-70-3 | |

| Record name | 5841-70-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Formyl-2-phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Oxo 2 Phenylpropanenitrile and Analogues

Classical and Established Synthetic Routes

The foundational methods for synthesizing β-ketonitriles have long been a cornerstone of organic chemistry, relying on well-understood reaction mechanisms such as condensation and acylation.

Condensation Reactions in β-Ketonitrile Formation

Condensation reactions are pivotal in carbon-carbon bond formation. The Claisen and Knoevenagel condensations represent two of the most significant strategies employed in the synthesis of β-ketonitriles.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. blogspot.com When a nitrile is used as the active methylene (B1212753) component instead of an ester or ketone, the reaction yields a β-ketonitrile. blogspot.comorganic-chemistry.orgsu.edu.pk This variant, often termed a crossed or mixed Claisen condensation, is particularly effective when one of the reactants, such as an aromatic ester, cannot form an enolate itself, thus preventing self-condensation and leading to a more controlled product outcome. blogspot.comallen.in

The reaction is initiated by a strong base (e.g., sodium ethoxide, sodium amide, or lithium diisopropylamide (LDA)) deprotonating the α-carbon of the nitrile, creating a resonance-stabilized carbanion. allen.innih.gov This nucleophilic anion then attacks the carbonyl carbon of the ester. Subsequent elimination of an alkoxide leaving group from the tetrahedral intermediate results in the formation of the β-ketonitrile. The driving force for the reaction is the formation of the highly stabilized enolate anion of the final β-ketonitrile product. blogspot.comallen.in For instance, β-ketonitriles can be derived from the Claisen condensation of benzoate (B1203000) esters with alkyl- or phenylacetonitriles. nih.gov

Table 1: Examples of Claisen Condensation for β-Ketonitrile Synthesis

| Ester Reactant | Nitrile Reactant | Base | Product | Reference |

|---|---|---|---|---|

| Benzoate Esters | Phenylacetonitriles | LDA | 3-Aminoindenones (via cyclization of the initial β-ketonitrile) | nih.gov |

| General Esters | General Nitriles | Sodium Ethoxide | β-Ketonitrile | blogspot.comorganic-chemistry.org |

This table is illustrative of the general reaction components described in the literature.

The Knoevenagel condensation typically involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product. mdpi.com In the context of β-ketonitrile chemistry, this reaction is crucial for producing α-arylidene-β-ketonitriles from pre-existing β-ketonitriles and aryl aldehydes. mdpi.com

Furthermore, the Knoevenagel condensation serves as a key initial step in various multi-component reactions for synthesizing more complex heterocyclic structures from β-ketonitrile building blocks. For example, a three-component reaction of β-ketonitriles, aldehydes, and pyridinium (B92312) ylide precursors proceeds via a cascade that begins with a Knoevenagel condensation. organic-chemistry.orgacs.org Similarly, a one-pot synthesis of 4-aminobenzylidene derivatives of β-ketonitriles involves a Knoevenagel condensation between a β-ketonitrile and 4-fluorobenzaldehyde, followed by a nucleophilic aromatic substitution. mdpi.comresearchgate.net

Table 2: Knoevenagel Condensation in Multi-Component Reactions

| β-Ketonitrile | Aldehyde | Third Component/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Benzoylacetonitrile (B15868) | 4-Fluorobenzaldehyde | Pyrrolidine (base/nucleophile), Acetonitrile (B52724) (solvent), reflux | α-(4-(pyrrolidin-1-yl)benzylidene)benzoylacetonitrile | mdpi.com |

| Pivaloylacetonitrile | 4-Fluorobenzaldehyde | Morpholine (base/nucleophile), Acetonitrile (solvent), reflux | α-(4-morpholinobenzylidene)pivaloylacetonitrile | mdpi.com |

Claisen Condensation Approaches

Nucleophilic Acylation Processes

Direct acylation of nitrile anions is one of the most classical and widely utilized methods for preparing β-ketonitriles. thieme-connect.com This approach involves the generation of a nucleophilic carbanion from an alkyl nitrile, which then attacks an acylating agent.

In recent years, N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of β-ketonitriles under mild, metal-free conditions. acs.org

One prominent NHC-catalyzed method is the direct nucleophilic acylation of aromatic aldehydes using 2-bromoacetonitrile, which functions via an umpolung (polarity reversal) strategy. nih.gov In this process, the NHC catalyst adds to the aldehyde's carbonyl carbon, forming a Breslow intermediate. This intermediate acts as a d1-nucleophile, attacking the electrophilic carbon of 2-bromoacetonitrile to afford 3-aryl-3-oxopropanenitriles in good yields. The reaction is noted for its operational simplicity and short reaction times at ambient temperature. nih.gov

Another innovative NHC-catalyzed approach involves the radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN). acs.orgresearchgate.netorganic-chemistry.orgnih.gov This method is particularly effective for synthesizing β-ketonitriles that possess a quaternary α-carbon center. The proposed mechanism involves the NHC-generated Breslow intermediate undergoing a single-electron transfer (SET) with radicals derived from AIBN, leading to a radical-radical coupling event that forms the final product. organic-chemistry.org This protocol exhibits broad substrate scope and high functional group tolerance. researchgate.netorganic-chemistry.org

Table 3: NHC-Catalyzed Synthesis of β-Ketonitriles

| Aldehyde | Acyl Acceptor/Coupling Partner | NHC Precursor/Base | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | 2-Bromoacetonitrile | Imidazolium salt / DBU | 3-Oxo-3-phenylpropanenitrile | High | nih.gov |

| Various Aromatic Aldehydes | Azobis(isobutyronitrile) (AIBN) | NHC precatalyst / Cs₂CO₃ | β-Ketonitrile with quaternary center | up to >99% | acs.orgorganic-chemistry.org |

Beyond NHC catalysis, the acylation of nitrile anions remains a fundamental strategy. These reactions typically require the use of a strong base to generate the requisite carbanion from the nitrile's α-carbon. thieme-connect.combeilstein-journals.org Inexpensive bases like potassium tert-butoxide (KOt-Bu) have been successfully used to facilitate the acylation of the acetonitrile anion with esters and lactones in ethereal solvents. beilstein-journals.org The addition of catalytic amounts of isopropanol (B130326) can improve the reaction by increasing the solubility of the base and the resulting potassium salt of the nitrile anion. beilstein-journals.org

Other strong bases, such as metal amides (e.g., NaNH₂, LiHMDS), are also commonly employed to generate the nucleophile. researchgate.netbeilstein-journals.org The resulting anion can then be treated with a variety of acylating agents, including esters, acid chlorides, or amides, to furnish the desired β-ketonitrile. thieme-connect.comresearchgate.net Furthermore, transition-metal catalysis, such as nickel-catalyzed carbonylative coupling of α-bromonitriles with organozinc reagents, represents another modern approach to β-ketonitrile synthesis. researchgate.net

N-Heterocyclic Carbene (NHC)-Catalyzed Acylation

Cyanide Displacement Reactions

Cyanide displacement is a fundamental method for forming nitriles. wikipedia.org This type of reaction typically involves the substitution of a leaving group on an alkyl electrophile by a cyanide ion, often following an SN1 or SN2 mechanism. wikipedia.org A classic example is the synthesis of benzyl (B1604629) cyanide through the reaction of benzyl chloride with sodium cyanide. wikipedia.org

In the context of producing β-ketonitriles, the key is the C-acylation of a nitrile. This can be viewed as the displacement of a group on an acylating agent by a carbanion generated from a nitrile. For instance, the reaction of α-halo ketones with alkali metal cyanides can yield β-ketonitriles, although this can be complicated by competing reactions. A more direct approach involves the acylation of pre-formed nitrile anions. Early methods required harsh conditions, such as using sodium amide in liquid ammonia (B1221849). bu.edu.eg More contemporary procedures utilize strong bases like lithium diisopropylamide (LDA) to generate the nitrile anion, which then acts as the nucleophile to displace a leaving group from an acylating agent like an ester or an acyl chloride. bu.edu.eg

The efficiency of cyanide displacement can be enhanced through various strategies. Phase-transfer catalysis, for example, can facilitate the reaction between an organic substrate and an inorganic cyanide salt like potassium cyanide. acs.org

Alternative Preparative Techniques for β-Ketonitriles

Beyond simple cyanide displacement, a variety of alternative techniques have been established for the preparation of β-ketonitriles.

One of the most common and direct strategies is the acylation of acetonitrile anions . This involves the deprotonation of acetonitrile or its derivatives using a strong base, followed by reaction with an acylating agent. bu.edu.eg Various base and acylating agent systems have been explored:

Acylation with Esters : This long-established method uses bases like sodium methoxide (B1231860), sodium ethoxide, or sodium amide to condense nitriles with esters. nih.gov More recent variations employ lithium bases at low temperatures or sodium hydride (NaH) at higher temperatures. nih.gov A process has been developed where the alcohol by-product is continuously distilled off to drive the reaction forward. google.com

Acylation with Weinreb Amides : Lithiated acetonitriles can be effectively trapped with Weinreb amides to produce α-mono or α,α-disubstituted cyanoketones. researchgate.net

Acylation with N-Acylbenzotriazoles : N-acylbenzotriazoles have proven to be valuable and efficient reagents for the C-acylation of nitrile anions generated with bases like n-butyllithium or potassium tert-butoxide. bu.edu.eg

Transition-metal-free coupling reactions have also emerged. A notable example is the reaction between amides and acetonitriles, representing the first instance of such a coupling for β-ketonitrile synthesis. dntb.gov.ua Another innovative approach involves the use of an N-heterocyclic carbene (NHC) to catalyze the acylation of 2-bromoacetonitrile with aromatic aldehydes, proceeding through an umpolung strategy where the aldehyde's carbonyl carbon acts as a nucleophile. nih.gov

Furthermore, carbonylative cross-coupling reactions , often catalyzed by palladium or nickel, provide a pathway to β-ketonitriles from α-bromonitriles and alkylzinc reagents, using carbon monoxide as a carbonyl source. researchgate.net Electrophilic cyanation of boron enolates using N-tosyl-4-chlorobenzenesulfonimide (NCTS) also serves as a viable, metal-free route. mdpi.com

Table 1: Selected Alternative Preparative Techniques for β-Ketonitriles

| Method | Reagents | Catalyst/Conditions | Reference(s) |

|---|---|---|---|

| Acylation of Nitrile Anion | Ester + Acetonitrile | Sodium Ethoxide | nih.gov |

| Acylation of Nitrile Anion | Weinreb Amide + Lithiated Acetonitrile | MeLi-LiBr, low temp | researchgate.net |

| Acylation of Nitrile Anion | N-Acylbenzotriazole + Acetonitrile | n-BuLi or t-BuOK | bu.edu.eg |

| NHC-Catalyzed Acylation | Aromatic Aldehyde + 2-Bromoacetonitrile | N-Heterocyclic Carbene (NHC), DBU | nih.gov |

| Metal-Free Coupling | Amide + Acetonitrile | Base-mediated | dntb.gov.ua |

| Carbonylative Coupling | α-Bromonitrile + Alkylzinc Reagent + CO | Nickel(II) pincer complex | researchgate.net |

| Electrophilic Cyanation | Boron Enolate + NCTS | Metal-free | mdpi.com |

Modern and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes to β-ketonitriles and their derivatives, emphasizing biocatalytic and electrochemical methods. researchgate.netmdpi.com

Biocatalytic Synthesis Pathways

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical synthesis. mdpi.com

Isolated enzymes are increasingly used to overcome issues associated with whole-cell systems, such as unwanted side reactions. nih.gov Key enzymatic transformations involving β-ketonitriles include:

Asymmetric Reduction : Carbonyl reductases (CREDs) are employed for the asymmetric reduction of β-ketonitriles to produce chiral β-hydroxy nitriles, which are valuable pharmaceutical intermediates. nih.govorganic-chemistry.org Using recombinant CREDs, such as one from Candida magnoliae (CMCR), eliminates side reactions like α-ethylation that can occur with whole-cell biocatalysts. organic-chemistry.orgacs.org These reactions often achieve high yields (85–92%) and excellent enantioselectivity (97–99% ee). organic-chemistry.org The required NADPH cofactor is typically regenerated in situ using a system like glucose/glucose dehydrogenase. organic-chemistry.org Alcohol dehydrogenases (ADHs) have also been successfully used for these reductions. uniovi.es

Hydrolysis : Nitrilase enzymes can catalyze the hydrolysis of the nitrile group. This is often used sequentially after an enzymatic reduction, converting the resulting optically pure β-hydroxy nitriles into the corresponding β-hydroxy carboxylic acids without the need for harsh chemical hydrolysis conditions. nih.govorganic-chemistry.org

Transamination : Omega-transaminases (ω-TAs) are stereospecific enzymes that can convert β-ketonitriles into chiral β-amino acids or β-aminonitriles, which are important building blocks for peptidomimetics. mdpi.comwits.ac.za To circumvent the instability of β-keto acid intermediates, enzyme cascade systems have been designed where a nitrilase first hydrolyzes the β-ketonitrile to a β-keto acid, which is then immediately converted to a β-amino acid by a ω-transaminase in the same pot. researchgate.net

Table 2: Enzyme-Mediated Transformations of β-Ketonitriles

| Transformation | Enzyme Class | Substrate | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Asymmetric Reduction | Carbonyl Reductase (CRED) | β-Ketonitrile | (R)- or (S)-β-Hydroxy Nitrile | High enantioselectivity, avoids side-reactions | nih.govorganic-chemistry.orgacs.org |

| Hydrolysis | Nitrilase | β-Hydroxy Nitrile | β-Hydroxy Carboxylic Acid | Mild conditions, maintains optical purity | nih.govorganic-chemistry.org |

| Asymmetric Amination | ω-Transaminase (ω-TA) | β-Ketonitrile | β-Amino Acid/Nitrile | Access to chiral amines | mdpi.comwits.ac.za |

| Cascade Hydrolysis/Amination | Nitrilase + ω-TA | β-Ketonitrile | β-Amino Acid | One-pot synthesis from stable precursors | researchgate.net |

Whole-cell biotransformations leverage the entire metabolic machinery of a microorganism, which can be advantageous for processes requiring cofactor regeneration. unimi.it

Reduction of β-Ketonitriles : Various yeast strains, such as Rhodotorula rubra, have been identified as effective biocatalysts for the enantioselective reduction of substituted β-ketonitriles, yielding β-hydroxynitriles with excellent enantiomeric excess. researchgate.netunimi.it Immobilized cells of R. rubra have been used in continuous flow reactors for the efficient production of key pharmaceutical intermediates. unimi.it However, a notable drawback of using whole cells can be the occurrence of side reactions, such as the α-ethylation of the product. nih.govacs.org

Hydrolysis of Nitriles : Microorganisms containing nitrile hydrolyzing enzymes, like nitrile hydratase and amidase, are used for stereoselective synthesis. For example, Rhodococcus erythropolis has been used to hydrolyze β-hydroxynitriles to the corresponding β-hydroxy acids with remarkable enantioselectivity. core.ac.uk Similarly, Rhodococcus rhodochrous cells containing a nitrile hydratase (NHase) have been applied to the hydrolysis of β-aminonitriles to β-aminoamides. wits.ac.za The enantioselectivity of these reactions can sometimes be dramatically improved by introducing protecting groups onto the substrate. acs.org

Enzyme-Mediated Approaches for β-Ketonitriles

Electrochemical Synthesis Strategies

Electrochemical synthesis offers a powerful and sustainable alternative to conventional methods by using electricity to drive chemical reactions, often avoiding the need for harsh reagents and oxidants. researchgate.netnih.gov

An effective electrochemical method for synthesizing β-ketonitriles involves the direct cyanation of aryl methyl ketones. researchgate.netresearchgate.net This approach is conducted under metal- and oxidant-free conditions through anodic oxidation. researchgate.net The reaction can utilize cyanide sources like trimethylsilyl (B98337) cyanide (Me3SiCN) or potassium cyanide (KCN). researchgate.net The conversion is facilitated by iodine (I2), which is generated in situ from the electrochemical oxidation of an iodide ion. researchgate.net This environmentally benign method is considered more convenient and practical than many previous approaches. researchgate.net

Related electrochemical strategies include the C(sp³)–H bond oxidative functionalization of acetonitrile. nih.gov In one such process, an indirect anodic oxidation mediated by potassium iodide allows acetonitrile to react with aromatic or aliphatic mercaptans, stereoselectively yielding sulfur-containing β-enaminonitrile derivatives. nih.gov

Green Chemistry Principles in β-Ketonitrile Synthesis

The application of green chemistry principles to the synthesis of β-ketonitriles, including 3-oxo-2-phenylpropanenitrile, aims to develop more environmentally benign and economically viable processes. nih.govbeilstein-journals.org These principles focus on aspects such as atom economy, the use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks and catalysts. acs.org

Recent research has explored several avenues to align the synthesis of β-ketonitriles with green chemistry principles. These include the use of greener solvents, development of catalyst-free and metal-free reactions, and the application of biocatalysis and alternative energy sources like microwave irradiation. rsc.orgrsc.org

Catalyst-Free and Solvent-Free Approaches:

A notable advancement in the green synthesis of β-ketonitriles involves the development of catalyst- and solvent-free methods. For instance, the reaction of aldehydes with β-ketonitriles and guanidines to produce 2-aminopyrimidine (B69317) carbonitriles has been successfully carried out under solvent-free conditions at elevated temperatures using chitosan, a green catalyst. rsc.org This approach not only eliminates the need for potentially hazardous solvents but also simplifies the purification process. rsc.org

Another strategy involves the atom-economical addition of methyl azaarenes to aromatic aldehydes under solvent- and catalyst-free conditions, showcasing a move towards more sustainable C-C bond formation. beilstein-journals.org

Use of Greener Solvents and Reagents:

The replacement of traditional, often hazardous, organic solvents with greener alternatives is a key focus. Water has been utilized as a solvent in the ruthenium-catalyzed cascade conversion of β-ketonitriles to β-hydroxyamides. uniovi.esacs.org This process demonstrates the feasibility of conducting complex organic transformations in aqueous media, significantly reducing the environmental impact. uniovi.esacs.org

Furthermore, the use of inexpensive and less hazardous bases like potassium tert-butoxide (KOt-Bu) for the acylation of the acetonitrile anion with esters and lactones presents a greener alternative to traditionally used strong and hazardous bases like sodium amide. nih.govnih.gov This method allows for the synthesis of a variety of β-ketonitriles under milder conditions. nih.govnih.gov The addition of a catalytic amount of isopropanol or 18-crown-6 (B118740) was found to be crucial in facilitating the reaction and minimizing side-product formation. nih.govnih.gov

A copper-catalyzed aerobic oxidative coupling of aromatic alcohols and acetonitrile provides another green route to β-ketonitriles. organic-chemistry.org This method uses molecular oxygen as the terminal oxidant, with water being the only byproduct, and avoids the use of toxic cyanides and harsh reaction conditions. organic-chemistry.org

Biocatalysis:

Biocatalytic methods are increasingly being explored for the synthesis of chiral compounds derived from β-ketonitriles, aligning with the principles of using renewable catalysts and reducing derivatives. acs.org For example, the asymmetric reduction of β-ketonitriles to chiral β-hydroxy nitriles has been achieved using a recombinant carbonyl reductase. organic-chemistry.org This enzymatic approach offers high enantioselectivity and avoids side reactions often encountered with whole-cell biocatalysts. organic-chemistry.org The resulting chiral β-hydroxy nitriles can be further converted to valuable β-hydroxy carboxylic acids through nitrilase-catalyzed hydrolysis. organic-chemistry.org

Yeast, such as Rhodotorula rubra, has also been employed as a biocatalyst for the stereoselective reduction of β-ketonitriles, demonstrating high enantiomeric excess in many cases. researchgate.netunimi.it

Advanced Catalytic Systems:

The development of novel catalytic systems plays a significant role in advancing green synthetic methodologies. Nanomagnetic metal-organic frameworks (MOFs) have been utilized as efficient and recyclable catalysts for the synthesis of nicotinonitrile derivatives from 3-oxo-3-phenylpropanenitrile and its analogues. bohrium.comacs.org These reactions are often performed under solvent-free conditions with high yields and short reaction times, and the catalyst can be easily separated using an external magnet for reuse. bohrium.comacs.org

The following table summarizes various green synthetic approaches for β-ketonitriles and related compounds:

| Reaction Type | Catalyst | Solvent | Key Green Features | Yield (%) | Ref |

| Acylation of Acetonitrile Anion | KOt-Bu / Isopropanol (catalytic) | 2-MeTHF | Inexpensive base, milder conditions | 47-68 | beilstein-journals.org |

| Aerobic Oxidative Coupling | CuCl₂ | DMA | O₂ as oxidant, avoids toxic cyanides | up to 86 | organic-chemistry.org |

| Cascade Conversion to β-Hydroxyamides | [RuCl₂(η⁶-p-cymene){P(4-C₆H₄F)₂Cl}] | Water | Aqueous medium | High | uniovi.esacs.org |

| Four-Component reaction | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Solvent-free | Recyclable catalyst, solvent-free | 68-90 | bohrium.comacs.org |

| Asymmetric Reduction | Recombinant Carbonyl Reductase | Phosphate (B84403) Buffer | High enantioselectivity, avoids side reactions | 85-92 | organic-chemistry.org |

Reactivity Profiles and Transformative Pathways of 3 Oxo 2 Phenylpropanenitrile

Fundamental Reaction Types

The reactivity of 3-oxo-2-phenylpropanenitrile is largely dictated by its three key functional components: the carbonyl group, the nitrile group, and the acidic α-protons situated between them.

Oxidative Transformations

This compound can undergo various oxidative reactions. The specific outcome depends on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the cleavage of the molecule and the formation of carboxylic acids.

More nuanced oxidative transformations have also been developed. In palladium-catalyzed reactions, the nitrile functionality can direct the course of the reaction. For example, while 2-cinnamyl-1,3-dicarbonyl compounds typically undergo oxidative cyclization to form furans, replacing one carbonyl with a nitrile group suppresses this pathway. Instead, oxidation occurs at the α,β-position to yield α,β,γ,δ-diene-containing β-keto nitriles. rsc.org

Furthermore, β-ketonitriles are key intermediates in certain synthetic routes that involve oxidation steps. One common reaction is the Hantzsch synthesis for pyridines, where the condensation of a β-ketonitrile like benzoylacetonitrile (B15868) with an aldehyde and an ammonia (B1221849) source forms a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine (B92270) product. rsc.orgnih.gov

Reductive Functionalizations

The reduction of this compound can selectively target either the ketone or the nitrile group. The asymmetric reduction of the ketone functionality has been extensively studied, providing access to valuable chiral β-hydroxy nitriles, which are important pharmaceutical intermediates. organic-chemistry.orgnih.gov

Biocatalytic methods, employing enzymes such as carbonyl reductases, have proven highly effective for this transformation. organic-chemistry.orgacs.org The use of isolated recombinant carbonyl reductase from Candida magnoliae (CMCR) allows for the efficient reduction of various aromatic β-ketonitriles to the corresponding (R)-β-hydroxy nitriles with excellent yields and high enantioselectivity. organic-chemistry.orgacs.org A key advantage of using an isolated enzyme is the complete elimination of the competing α-ethylation side reaction, which is often observed with whole-cell biocatalysts like yeast or fungi. nih.govacs.orgnih.gov Chemical methods using chiral rhodium or ruthenium complexes with molecular hydrogen also achieve asymmetric reduction to yield enantiomerically enriched 3-hydroxy-2-phenylpropanenitrile.

Conversely, stronger reducing agents like lithium aluminum hydride can be used to reduce the nitrile group to a primary amine.

| Method | Reagent/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Bioreduction | Recombinant Carbonyl Reductase (CMCR), NADPH | (R)-β-Hydroxy nitrile | High yields (85–92%) and excellent enantioselectivity (97–99% ee); eliminates α-ethylation side product. | organic-chemistry.org |

| Asymmetric Bioreduction | Fungus Curvularia lunata, Methanol co-solvent | (S)-β-Hydroxy nitrile | Yields of 41–77% and enantiomeric excess of 40–98% ee. | researchgate.net |

| Asymmetric Catalytic Hydrogenation | Chiral Rhodium or Ruthenium complexes, H₂ | (R)- or (S)-β-Hydroxy nitrile | High enantioselectivity under controlled temperature and pressure. | |

| Nitrile Reduction | Lithium aluminum hydride (LiAlH₄) or H₂/catalyst | β-Keto amine | Reduces the nitrile group to a primary amine. |

Electrophilic Aromatic Substitution Reactions on β-Ketonitrile Substrates

Electrophilic aromatic substitution on the phenyl ring of benzoylacetonitrile is influenced by the electronic nature of the substituent group. The acyl group (-COCH₂CN) attached to the phenyl ring is an electron-withdrawing group. This is due to the inductive effect and resonance delocalization of the carbonyl group. As a result, the acyl group deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. vaia.com

Therefore, reactions such as nitration, halogenation, or sulfonation on the phenyl ring of 3-oxo-3-phenylpropanenitrile are expected to yield the corresponding meta-substituted derivatives. This is in contrast to a compound like 3-phenylpropanenitrile, where the saturated side chain acts as a weakly activating alkyl group, directing substitution to the ortho and para positions. vaia.com

Carbon-Carbon Bond Forming Reactions

The acidic methylene (B1212753) protons of this compound make it an excellent nucleophile in its enolate form, enabling a variety of crucial carbon-carbon bond-forming reactions.

Michael Addition Reactions: Formation of Polyfunctional Adducts

This compound serves as a potent Michael donor in conjugate addition reactions with α,β-unsaturated systems. A notable example is its reaction with linear conjugated enynones (1,5-diarylpent-2-en-4-yn-1-ones). mdpi.comresearchgate.net In the presence of a base such as sodium methoxide (B1231860), the enolate of benzoylacetonitrile regioselectively attacks the double carbon-carbon bond of the enynone. mdpi.comnih.gov This reaction proceeds smoothly at room temperature to afford polyfunctional δ-diketones in good yields (53–98%). mdpi.comresearchgate.netfao.org The products are typically formed as a mixture of two diastereomers. mdpi.com These resulting δ-diketones are valuable precursors for the synthesis of various heterocyclic compounds, such as 1,2-diazepines, through subsequent cyclization reactions. mdpi.comnih.gov

| Enynone Substituent (Ar¹) | Enynone Substituent (Ar²) | Reaction Time (h) | Yield of δ-Diketone (%) |

|---|---|---|---|

| C₆H₅ | C₆H₅ | 4 | 85 |

| 4-MeC₆H₄ | C₆H₅ | 26 | 62 |

| 4-MeOC₆H₄ | C₆H₅ | 26 | 53 |

| C₆H₅ | 4-MeC₆H₄ | 4 | 78 |

| C₆H₅ | 4-BrC₆H₄ | 4 | 98 |

| C₆H₅ | 4-ClC₆H₄ | 4 | 95 |

Aldol and Related Condensations

As an active methylene compound, this compound readily participates in condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. sigmaaldrich.com This reaction involves the nucleophilic addition of the enolate of the β-ketonitrile to a carbonyl compound, typically followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com

For example, 3-oxo-3-phenylpropanenitrile undergoes Knoevenagel condensation with steroidal ketones like pregnenolone (B344588) and with various cyclic ketones. eui.eujst.go.jp The reaction is also a key step in multicomponent reactions. A three-component cascade reaction between a β-ketonitrile, 4-fluorobenzaldehyde, and a cyclic secondary amine proceeds via an initial Knoevenagel condensation. mdpi.com These condensations are fundamental in synthesizing complex molecules and diverse heterocyclic structures, such as pyridines and thiophenes. rsc.orgnih.gov The choice of catalyst, often a weak base like an amine, is crucial for the success of the Knoevenagel condensation. sigmaaldrich.com

Heterocyclic Compound Synthesis Utilizing this compound

This compound, also known as benzoylacetonitrile, is a highly versatile building block in organic synthesis due to the presence of a reactive methylene group, a carbonyl group, and a nitrile function. tubitak.gov.tr These functionalities allow it to participate in a wide array of chemical reactions, making it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds.

Pyrrole (B145914) Ring System Construction

The construction of pyrrole rings, a core structure in many biologically active compounds, can be achieved using this compound. A notable method involves a three-component reaction. For instance, the reaction of 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one, 3-oxo-3-phenylpropanenitrile, and benzylamine (B48309) yields 1-benzyl-5-(4-(methylsulfonyl)phenyl)-2-phenyl-1H-pyrrole-3-carbonitrile in a 78% yield. mdpi.com This approach highlights the utility of this compound in the multi-component synthesis of highly substituted pyrroles. mdpi.com The Paal-Knorr synthesis, a classical method for pyrrole formation, typically involves the reaction of a 1,4-dicarbonyl compound with an amine or ammonia. uctm.edu While not a direct application, the functionalities within this compound can be manipulated to form precursors suitable for such cyclizations.

Table 1: Synthesis of Pyrrole Derivatives from this compound

| Reactants | Product | Yield (%) | Reference |

| 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one, 3-oxo-3-phenylpropanenitrile, benzylamine | 1-benzyl-5-(4-(methylsulfonyl)phenyl)-2-phenyl-1H-pyrrole-3-carbonitrile | 78 | mdpi.com |

Pyridine and Pyrimidine (B1678525) Derivatives Synthesis

This compound serves as a key starting material for the synthesis of various pyridine and pyrimidine derivatives. For example, it can be used in three-component reactions for the preparation of pyrido[2,3-d]pyrimidines. researchgate.net The reaction of 3-oxo-3-phenylpropanenitrile, 6-amino-1,3-dimethyluracil, and various aldehydes can lead to the formation of these fused heterocyclic systems. researchgate.net Furthermore, the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives has been reported through a one-step, three-component reaction involving 3-oxo-3-phenylpropanenitrile, a 5-aminopyrazole derivative, and aromatic aldehydes, with yields ranging from 63–83%. mdpi.com

The versatility of this compound extends to the synthesis of other fused pyridine systems. For instance, its reaction with malononitrile (B47326) can lead to the formation of 1,8-naphthyridine (B1210474) derivatives. mdpi.comnih.gov

Table 2: Synthesis of Pyridine and Pyrimidine Derivatives

| Reactants | Product Type | Yield (%) | Reference |

| This compound, 5-aminopyrazole derivative, aromatic aldehydes | Pyrazolo[3,4-b]pyridine-5-carbonitrile | 63-83 | mdpi.com |

| This compound, 6-amino-1,3-dimethyluracil, various aldehydes | Pyrido[2,3-d]pyrimidines | Not specified | researchgate.net |

Thiophene (B33073) and Thiazole (B1198619) Ring System Formation

The synthesis of thiophene and thiazole derivatives can be accomplished using this compound as a precursor. One approach involves the reaction of 3-oxo-3-phenylpropanenitrile with phenyl isothiocyanate in the presence of potassium hydroxide (B78521) to form a potassium thiolate intermediate in situ. clockss.org This intermediate, without being isolated, can then react with α-halo ketones, such as 2-bromo-1-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)ethanone, to yield novel thiazole and thiophene derivatives in good yields (68–78%). clockss.org

Another method for thiophene synthesis is the Gewald reaction, which typically involves the condensation of a carbonyl compound with an activated nitrile in the presence of elemental sulfur and a base. 3-Oxo-3-phenylpropanenitrile is a suitable starting material for this reaction. scribd.com The reaction of 3-oxopropanenitriles with phenyl isothiocyanate in the presence of a base can also lead to ketene (B1206846) N,S-acetals, which are valuable intermediates for the synthesis of polyfunctionalized thiophenes. researchgate.net

Table 3: Synthesis of Thiophene and Thiazole Derivatives

| Reactants | Product Type | Yield (%) | Reference |

| This compound, phenyl isothiocyanate, 2-bromo-1-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)ethanone | Thiazole and Thiophene derivatives | 68-78 | clockss.org |

Pyrazole (B372694) and Fused Pyrazole Derivatives

This compound is a valuable synthon for the construction of pyrazole and fused pyrazole ring systems. The cyclocondensation reaction of 3-oxo-3-phenylpropanenitrile with hydrazine (B178648) derivatives is a common method for the synthesis of pyrazoles. mdpi.com

Furthermore, it is utilized in multi-component reactions to create more complex fused systems. For instance, pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives can be synthesized through a one-step, three-component reaction of 3-oxo-3-phenylpropanenitrile, a 5-aminopyrazole derivative, and aromatic aldehydes, affording yields between 63% and 83%. mdpi.com This demonstrates the efficiency of using this compound in building fused heterocyclic scaffolds.

Formation of Diazepines and Other Nitrogen Heterocycles

The reactivity of this compound extends to the synthesis of seven-membered heterocyclic rings like diazepines. A synthetic route to substituted 5,6-dihydro-4H-1,2-diazepines involves the Michael addition of this compound to linear conjugated enynones. mdpi.comnih.gov This reaction, conducted in the presence of a base like sodium methoxide, initially forms polyfunctional δ-diketones. mdpi.comnih.gov These δ-diketone intermediates can then undergo heterocyclization with hydrazine to yield the desired 5,6-dihydro-4H-1,2-diazepine derivatives. nih.govresearchgate.net This two-step process highlights a pathway to these larger nitrogen-containing heterocycles starting from this compound. mdpi.comnih.govresearchgate.net

Oxidative Cyclization Routes to Oxygen Heterocycles (e.g., Dihydrofurans)

This compound can be employed in oxidative cyclization reactions to form oxygen-containing heterocycles such as dihydrofurans. The use of manganese(III) acetate (B1210297) as an oxidizing agent is a key feature of this transformation. dergipark.org.tr The reaction involves the oxidative addition and cyclization of this compound with an unsaturated alcohol. dergipark.org.tr For example, the reaction of this compound with 3-methylbut-2-en-1-ol in the presence of manganese(III) acetate leads to the formation of 4-(hydroxymethyl)-5,5-dimethyl-2-phenyl-4,5-dihydrofuran-3-carbonitrile. dergipark.org.tr This method provides a route to highly functionalized dihydrofurans. researchgate.net

Table 4: Synthesis of Dihydrofuran Derivatives

| Reactants | Product | Reagent | Reference |

| This compound, 3-methylbut-2-en-1-ol | 4-(hydroxymethyl)-5,5-dimethyl-2-phenyl-4,5-dihydrofuran-3-carbonitrile | Manganese(III) acetate | dergipark.org.tr |

Functional Group Interconversions of the Nitrile Moiety

The nitrile (C≡N) group of this compound is a versatile functional moiety that serves as a key precursor for a variety of other functional groups through several transformative pathways, including hydrolysis, reduction, and cycloaddition reactions. researchgate.net These interconversions allow for the synthesis of diverse molecular architectures, particularly nitrogen-containing compounds. researchgate.net

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can undergo hydrolysis to yield either an amide or a carboxylic acid, depending on the reaction conditions. Biocatalytic methods have been employed for the selective hydration of the nitrile. For instance, the use of whole cells of Rhodococcus rhodochrous containing nitrile hydratase activity can convert this compound into 3-oxo-3-phenylpropanamide. thieme-connect.de To prevent further hydrolysis of the amide to a carboxylic acid, amidase activity can be suppressed by adding diethyl phosphoramidate (B1195095) (DEPA) to the reaction medium. thieme-connect.de The reaction is typically carried out in a phosphate (B84403) buffer at around 28°C. thieme-connect.de

Reduction to Primary Amines

The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine (-CH₂NH₂). This transformation is commonly achieved using powerful reducing agents like lithium tetrahydridoaluminate(III) (LiAlH₄) in a solvent such as diethyl ether, followed by an acidic workup. libretexts.orgimperial.ac.uk Another established method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst like palladium, platinum, or nickel under elevated temperature and pressure. libretexts.org For example, ethanenitrile can be reduced to ethylamine (B1201723) using hydrogen with a palladium catalyst. libretexts.org While specific examples for this compound are not detailed, these general methods for nitrile reduction are widely applicable in organic synthesis. libretexts.orgsmolecule.com It is important to note that the presence of the ketone group in this compound means that chemoselectivity can be a challenge, as the ketone is also susceptible to reduction. Asymmetric reduction of the ketone can lead to chiral β-hydroxy nitriles, which are valuable synthetic intermediates. researchgate.net

Participation in Heterocyclic Synthesis

This compound is a valuable building block in the synthesis of various heterocyclic compounds. researchgate.netmdpi.com The reactivity of its active methylene group, positioned between the electron-withdrawing phenyl-keto and nitrile groups, allows it to act as a potent nucleophile in reactions like the Michael addition. researchgate.netmdpi.comnih.gov

In one significant application, this compound reacts with linear conjugated enynones in the presence of a base like sodium methoxide. mdpi.comnih.gov This reaction proceeds via a regioselective Michael addition to the double bond of the enynone, affording polyfunctional δ-diketones. mdpi.com These resulting δ-diketones are themselves versatile precursors for heterocycles. For example, their subsequent heterocyclization with hydrazine has been shown to produce substituted 5,6-dihydro-4H-1,2-diazepines. researchgate.netmdpi.comnih.gov

The nitrile group itself can also engage directly in cycloaddition reactions. While specific [3+2] cycloadditions involving the nitrile of this compound are not extensively documented in the provided research, nitrile oxides are well-known to undergo 1,3-dipolar cycloaddition reactions with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. mdpi.comscielo.org.mx The versatility of the nitrile group makes it a key component in strategies aimed at constructing complex heterocyclic frameworks. researchgate.net

Interactive Data Table: Functional Group Interconversions of the Nitrile Moiety

| Reaction Type | Reagent(s) / Catalyst | Product(s) | Key Findings | Citation |

| Hydrolysis | Rhodococcus rhodochrous (nitrile hydratase), Diethyl phosphoramidate (DEPA) | 3-Oxo-3-phenylpropanamide | Biocatalytic hydration is selective for the nitrile group, producing the corresponding amide. DEPA is used to inhibit amidase activity. | thieme-connect.de |

| Reduction | Lithium tetrahydridoaluminate (LiAlH₄), followed by dilute acid | Primary Amine (e.g., 2-phenylpropane-1,3-diamine) | A general method for reducing nitriles to primary amines. The ketone would also likely be reduced. | libretexts.orgimperial.ac.uk |

| Reduction | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | Primary Amine | Catalytic hydrogenation is a common alternative for nitrile reduction. | libretexts.org |

| Heterocycle Synthesis (via Michael Addition) | 1,5-Diarylpent-2-en-4-yn-1-ones, Sodium methoxide (MeONa) | Polyfunctional δ-diketones | Acts as a precursor for heterocycles. The initial product is a result of Michael addition. | mdpi.comnih.gov |

| Heterocycle Synthesis (from intermediate) | Hydrazine (N₂H₄) | Substituted 5,6-dihydro-4H-1,2-diazepine | The δ-diketone formed from the Michael addition undergoes heterocyclization with hydrazine. | researchgate.netnih.gov |

Catalytic Strategies in the Chemistry of 3 Oxo 2 Phenylpropanenitrile

Metal-Mediated Catalysis

Metal catalysts, owing to their diverse electronic properties and coordination capabilities, play a pivotal role in orchestrating a variety of transformations involving 3-oxo-2-phenylpropanenitrile. These range from reductions to complex multi-component reactions for the synthesis of heterocyclic frameworks.

Transition Metal Catalysts in Reductions and Other Transformations (e.g., Rhodium, Ruthenium, Nickel)

Transition metals are highly effective catalysts for various organic reactions due to their partially filled d-orbitals, which facilitate the donation and acceptance of electrons. sigmaaldrich.com This property is harnessed in numerous synthetic applications. sigmaaldrich.com

Chiral rhodium and ruthenium complexes are prominent in the asymmetric reduction of the keto group in this compound to produce enantiomerically enriched 3-hydroxy-2-phenylpropanenitrile. These reactions are typically carried out under mild conditions using molecular hydrogen as the reducing agent, achieving high enantioselectivity. Ruthenium catalysts are also known for their utility in a range of selective oxidative transformations. sigmaaldrich.com

Nickel catalysts are crucial in many synthetic processes, including carbon-carbon cross-coupling reactions and the reduction of electron-rich carbon bonds. sigmaaldrich.com For instance, a nickel-catalyzed reaction has been reported for the synthesis of substituted pyridines from δ-dioxonitriles, where the cyano group of a this compound derivative participates in the formation of the pyridine (B92270) ring. mdpi.com

The following table summarizes the application of transition metal catalysts in reactions involving this compound and its derivatives.

| Catalyst Type | Reagents | Product Type | Key Features |

| Chiral Rhodium or Ruthenium complexes | Molecular hydrogen | Enantiomerically enriched 3-hydroxy-2-phenylpropanenitrile | Asymmetric reduction of the ketone functionality. |

| Nickel catalyst | Arylboronic acids | Substituted pyridines | The cyano group participates in pyridine ring formation. mdpi.com |

| Copper catalyst | 4-methoxy-N-(quinolin-8-yl) benzamide | Isocoumarin and isoquinolinone scaffolds | Visible light-induced C-H bond activation at room temperature. rsc.org |

Metal-Organic Frameworks (MOFs) as Heterogeneous Catalysts

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed by linking metal ions with organic ligands. nih.govbohrium.com Their tunable pore size, high surface area, and chemical stability make them excellent heterogeneous catalysts. nih.govbohrium.com

A notable application is the use of a nanomagnetic metal-organic framework, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, as a catalyst for the green synthesis of nicotinonitrile derivatives. nih.govbohrium.comacs.org This is achieved through a four-component reaction involving this compound, an aldehyde, an acetophenone (B1666503), and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. acs.orgnih.gov The reaction proceeds via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism, yielding the desired products in high yields (68–90%) and with short reaction times (40–60 minutes). nih.govacs.orgnih.gov The magnetic nature of the Fe₃O₄ core allows for easy separation and recycling of the catalyst. nih.govbohrium.com

Another MOF, [Zr-UiO-66-PDC-(CH₂)₄-SO₃], has been developed as a basic alkane-sulfonate catalyst for the preparation of pyrido[2,3-d]pyrimidines. researchgate.net This involves a three-component reaction of this compound derivatives, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and various aldehydes. researchgate.net

| MOF Catalyst | Reactants | Product | Reaction Type |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | This compound, aldehyde, acetophenone, ammonium acetate | Nicotinonitrile derivatives | Four-component reaction under solvent-free conditions. nih.govacs.orgnih.gov |

| [Zr-UiO-66-PDC-(CH₂)₄-SO₃] | This compound derivatives, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, aldehydes | Pyrido[2,3-d]pyrimidines | Three-component reaction under solvent-free conditions. researchgate.net |

Organocatalysis and Acid/Base Catalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. mdpi.commdpi.com This approach often involves acid/base catalysis to activate substrates and facilitate reactions.

Chiral Acid Catalysis for Enantioselective Processes

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, are effective organocatalysts for a wide range of enantioselective transformations. sigmaaldrich.com These catalysts can promote reactions at low loadings and non-cryogenic temperatures. sigmaaldrich.com In the context of reactions involving α,β-unsaturated aldehydes, chiral phosphoric acids have been used to catalyze enantioselective [2 + 2] photocycloaddition reactions by forming chiral iminium ions. nih.gov While direct application to this compound is not explicitly detailed in the provided context, the principles of chiral phosphoric acid catalysis in activating carbonyl compounds suggest potential for enantioselective reactions at the keto group of this compound. rsc.org For example, L-proline has been successfully used as a catalyst in the multicomponent reaction of benzaldehyde, malononitrile (B47326), and this compound to afford a chiral 4H-pyran derivative with 70% enantiomeric excess. nih.govresearchgate.net

Basic Catalysis in Condensation and Addition Reactions

Basic catalysts are frequently employed to deprotonate the active methylene (B1212753) group of this compound, generating a nucleophilic enolate that can participate in various condensation and addition reactions.

A prominent example is the Michael addition of this compound to linear conjugated enynones. mdpi.comresearchgate.net This reaction, catalyzed by sodium methoxide (B1231860) in methanol, proceeds regioselectively to afford polyfunctional δ-diketones in good yields (53–98%). mdpi.comresearchgate.net These products serve as valuable precursors for the synthesis of heterocycles like 5,6-dihydro-4H-1,2-diazepines. mdpi.com

The synthesis of 3-(4-methylphenyl)-3-oxo-2-phenylpropanenitrile (B2468304) itself often involves a base-catalyzed Knoevenagel condensation between 4-methylbenzaldehyde (B123495) and benzyl (B1604629) cyanide, using a base like sodium ethoxide. Similarly, the Claisen condensation of methyl phenylacetate (B1230308) with acetonitrile (B52724) under basic conditions can yield this compound derivatives. smolecule.com

Biocatalysis for Selective Transformations

Biocatalysis leverages enzymes to perform highly selective and efficient chemical transformations, often under mild and environmentally friendly conditions. nih.gov

The reduction of the ketone in this compound derivatives to chiral hydroxynitriles has been achieved using enzymes like carbonyl reductase from Candida magnoliae or alcohol dehydrogenase from Saccharomyces cerevisiae. acs.org These enzymatic reductions can be coupled with cofactor regeneration systems, such as glucose dehydrogenase. acs.org The resulting chiral hydroxynitriles can be further transformed, for instance, by hydrolysis to the corresponding hydroxy acids using a nitrilase. acs.org

Baker's yeast has also been employed for the reduction of this compound. researchgate.net At a reduced temperature of 4 °C, the reaction exclusively yields (S)-3-hydroxy-3-phenylpropanenitrile in 59% yield, demonstrating the potential to control selectivity by adjusting reaction conditions. researchgate.net Furthermore, whole cells of Rhodococcus rhodochrous containing nitrile hydratase activity can be used to selectively hydrate (B1144303) the nitrile group of this compound to the corresponding amide, 3-oxo-3-phenylpropanamide, in high yield. thieme-connect.de

| Biocatalyst | Substrate | Product | Key Transformation |

| Carbonyl reductase (Candida magnoliae) or Alcohol dehydrogenase (S. cerevisiae) | This compound derivatives | (R)- or (S)-hydroxynitriles | Enantioselective reduction of the ketone. acs.org |

| Baker's yeast | This compound | (S)-3-hydroxy-3-phenylpropanenitrile | Stereoselective reduction of the ketone at low temperature. researchgate.net |

| Rhodococcus rhodochrous (whole cells) | This compound | 3-oxo-3-phenylpropanamide | Selective hydration of the nitrile group. thieme-connect.de |

Stereoselective Reductions of β-Ketonitriles

The stereoselective reduction of the ketone moiety in β-ketonitriles like this compound is a critical process for producing chiral β-hydroxynitriles. These products are valuable building blocks for pharmaceuticals. Both metal-based catalysts and biocatalysts have been successfully employed to achieve high enantioselectivity.

Chemical catalysis often involves the use of chiral transition metal complexes. Asymmetric reduction of 3-oxo-3-phenylpropanenitrile can be achieved using chiral rhodium or ruthenium catalysts with molecular hydrogen (H₂), yielding enantiomerically enriched (R)- or (S)-3-hydroxy-2-phenylpropanenitrile. These reactions are typically performed under controlled temperature and pressure to maximize enantioselectivity and are scalable for industrial production.

Biocatalysis offers a green and highly selective alternative. Whole-cell systems and isolated enzymes have been extensively studied for the reduction of β-ketonitriles. Baker's yeast (Saccharomyces cerevisiae) has been investigated, but its reduction of 3-oxo-3-phenylpropanenitrile can be challenging due to a competing alkylation side reaction. researchgate.net To overcome this, a library of 20 baker's yeast reductases overexpressed in Escherichia coli was screened, identifying four enzymes capable of reducing the substrate. researchgate.net By selecting the appropriate enzyme, both enantiomers of 3-hydroxy-3-phenylpropanenitrile (B18844) can be prepared with high enantiomeric excess. researchgate.net

The red yeast Rhodotorula rubra has proven to be a particularly effective biocatalyst, demonstrating total stereoselectivity (90–99% ee) in the reduction of various substituted ketonitriles. researchgate.net Immobilized whole cells of Rhodotorula rubra have been used in continuous-flow packed bed reactors for the efficient, enantioselective reduction of β-ketonitriles. unimi.it This approach, utilizing a natural deep eutectic solvent (NADES) as a co-solvent, enabled the synthesis of (S)-β-hydroxynitriles in 80 minutes with over 95% conversion and excellent enantiomeric excess (96-99%). unimi.it

Table 1: Examples of Stereoselective Reduction of this compound and Related β-Ketonitriles

Enzymatic Cascade Reactions

Enzymatic cascades, where multiple biocatalytic reactions are performed in a single pot, represent a highly efficient strategy for synthesizing complex molecules from simple precursors, minimizing waste and purification steps. tandfonline.comtandfonline.com For substrates like benzoylacetonitrile (B15868) derivatives, which are structurally related to this compound, bi-enzymatic cascades have been developed to produce optically pure β-hydroxyamides. tandfonline.comtandfonline.com

One such strategy combines an alcohol dehydrogenase (ADH) for the stereoselective reduction of the ketone and a nitrile hydratase (NHase) for the subsequent hydration of the nitrile group. tandfonline.comtandfonline.com This two-step linear cascade can be conducted in two modes:

Sequential Cascade: The ADH-catalyzed reduction is allowed to proceed to completion first, followed by the addition of the NHase to convert the resulting β-hydroxynitrile into the final β-hydroxyamide. tandfonline.comtandfonline.com

Simultaneous Cascade: Both ADH and NHase are present in the reaction mixture from the start. tandfonline.comtandfonline.com

Table 2: Enzymatic Cascade Reactions for the Transformation of β-Ketonitriles

Hybrid Catalytic Systems (e.g., Merging Photochemistry with Electrochemistry)

The integration of different catalytic modes into hybrid systems is an emerging frontier in organic synthesis. Merging photoredox catalysis with electrochemistry offers a powerful approach to drive chemical transformations under mild and environmentally benign conditions, often avoiding the need for chemical oxidants. mdpi.com

While specific applications to this compound are not yet widely reported, the principles of these hybrid systems are broadly applicable. Both photoredox catalysis and electrochemistry can be used to generate reactive radical intermediates that initiate subsequent bond-forming reactions. mdpi.com For instance, in dehydrogenative C-N bond formations, an amidyl radical is a key intermediate. mdpi.com

In a photochemical approach, an excited photocatalyst, such as an iridium complex, can homolytically cleave an N-H bond to generate the radical. The catalytic cycle is typically closed by a terminal chemical oxidant. mdpi.com

In an electrochemical approach, the same radical intermediate can be generated directly at an anode via single electron oxidation, eliminating the need for a chemical oxidant. Simultaneously, a reduction reaction, such as the generation of hydrogen gas, occurs at the cathode. mdpi.com

A comparative evaluation of these methods for dehydrogenative lactonizations revealed distinct advantages for each. The electrosynthetic method is oxidant-free and often involves a simpler catalytic system. In contrast, the photochemical approach may offer a broader substrate scope and superior regioselectivity in some cases. mdpi.com The development of hybrid systems that combine light and electricity with organocatalysis or biocatalysis could open new reaction pathways for complex molecules like this compound.

Table 3: Comparison of Photoredox and Electrochemical Catalysis for Dehydrogenative Coupling Reactions

Mentioned Compounds

Stereochemistry and Enantioselective Synthesis

Asymmetric Reduction of β-Ketonitrile Precursors

The asymmetric reduction of β-ketonitriles, such as 3-oxo-3-phenylpropanenitrile, is a prominent method for synthesizing enantiomerically enriched β-hydroxy nitriles. organic-chemistry.org This transformation is pivotal for accessing chiral building blocks used in the synthesis of pharmaceuticals.

Biocatalysis offers a powerful tool for this reduction. For instance, a recombinant carbonyl reductase from Candida magnoliae (CMCR) has been employed for the asymmetric reduction of various β-ketonitriles. organic-chemistry.org This enzymatic method selectively produces (R)-β-hydroxy nitriles with high yields (85–92%) and excellent enantioselectivity (97–99% ee). organic-chemistry.org A key advantage of using an isolated enzyme over whole-cell biocatalysts is the elimination of unwanted side reactions, such as α-ethylation, which can occur when using organisms like baker's yeast or Curvularia lunata. organic-chemistry.orgresearchgate.netnih.gov The biocatalytic reduction typically utilizes a cofactor regeneration system, such as a glucose/glucose dehydrogenase system for NADPH. organic-chemistry.org

In addition to biocatalysts, chiral metal complexes are effective for the asymmetric reduction of 3-oxo-3-phenylpropanenitrile. Chiral rhodium and ruthenium catalysts are commonly used with molecular hydrogen (H₂) under controlled temperature and pressure to achieve high enantioselectivity. This catalytic asymmetric hydrogenation is scalable and suitable for industrial production.

Table 1: Asymmetric Reduction of β-Ketonitrile Precursors

| Catalyst/Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Recombinant Carbonyl Reductase (CMCR) | 3-Oxo-3-phenylpropanenitrile | (R)-3-Hydroxy-2-phenylpropanenitrile | 85-92 | 97-99 | organic-chemistry.org |

| Chiral Rhodium/Ruthenium Complexes | 3-Oxo-3-phenylpropanenitrile | (R)- or (S)-3-Hydroxy-2-phenylpropanenitrile | High | High | |

| Carbonyl Reductase (PhADH) Mutant H93C/A139L | 3-Phenyl-3-ketopropanenitrile | (S)-3-Phenyl-3-hydroxypropanenitrile | 92 | >99 | researchgate.net |

Diastereoselective Control in Carbon-Carbon Bond Formations

Achieving diastereoselective control in carbon-carbon bond forming reactions is essential for constructing molecules with multiple stereocenters. The Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones represents a notable example. mdpi.comnih.gov

Theoretical studies on derivatives like 2-(1,3-Benzoxazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile have shown that the observed single isomer in NMR spectroscopy is due to the high rotational barrier of the pseudo-double bond. scielo.brscielo.brresearchgate.netnih.gov This indicates that the E-diastereoisomer is significantly more stable, often due to intramolecular hydrogen bonding, preventing isomerization and leading to the exclusive formation of one diastereomer. scielo.brscielo.brresearchgate.netnih.gov

Table 2: Diastereoselective Michael Addition of 3-Oxo-3-phenylpropanenitrile

| Enynone Substrate | Product | Diastereomeric Ratio | Overall Yield (%) | Reference |

|---|---|---|---|---|

| 1,5-Diarylpent-2-en-4-yn-1-one | Polyfunctional δ-diketone | 2.5:1 | 53-98 | mdpi.comnih.gov |

Catalytic Enantioselective Approaches to Chiral Derivatives

Catalytic enantioselective methods provide a direct and efficient route to chiral molecules from achiral starting materials. researchgate.netnih.gov For the synthesis of chiral nitriles, copper-catalyzed reactions have emerged as a powerful strategy. digitellinc.comsnnu.edu.cn

Dual photoredox and copper catalysis enables asymmetric cyanation reactions under mild conditions. digitellinc.com This approach can furnish a variety of chiral nitriles, including propargyl, benzyl (B1604629), allyl, and allenyl nitriles, with high chemo-, regio-, and enantioselectivity. digitellinc.com The mechanism often involves a radical pathway, where a chiral copper complex and an organic dye work in concert. digitellinc.com

Copper-catalyzed asymmetric radical cyanation of C-H bonds is another significant advancement. snnu.edu.cn Using specific chiral box ligands, this method allows for the direct formation of a C-CN bond in an asymmetric fashion. snnu.edu.cn It has been successfully applied to the cyanation of benzylic, allylic, and propargylic C-H bonds. snnu.edu.cn

Furthermore, palladium-catalyzed N-allylation has been used to synthesize N-C axially chiral sulfonamides. mdpi.com The reaction of allyl acetate (B1210297) with secondary sulfonamides bearing a 2-arylethynyl-6-methylphenyl group, in the presence of a chiral palladium catalyst, yields rotationally stable N-C axially chiral products with good enantioselectivity. mdpi.com

Table 3: Catalytic Enantioselective Synthesis of Chiral Nitrile Derivatives

| Catalytic System | Reaction Type | Product Type | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|

| Photoredox/Copper Dual Catalysis | Asymmetric Cyanation | Chiral Nitriles (e.g., benzyl, allyl) | High | digitellinc.com |

| Chiral Copper-Box Ligand | Radical Cyanation of C-H Bonds | α-Chiral Nitriles | Up to 85 | snnu.edu.cn |

| Chiral Palladium-(S,S)-Trost Ligand | N-Allylation | N-C Axially Chiral Sulfonamides | Up to 92 | mdpi.com |

| Dinuclear Zinc-ProPhenol Complex | [3+3] Annulation | Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] | Up to 99 | mdpi.com |

Chirality Transfer and Control in Complex Systems

Chirality transfer is a sophisticated strategy where the stereochemical information from a chiral entity is relayed to a new stereocenter during a chemical transformation. rsc.org This can occur in both intramolecular and intermolecular processes. rsc.org

A notable example is the base-catalyzed stereospecific isomerization of chiral allylic substrates. whiterose.ac.uk Using a simple guanidine-type base, the chirality can be transferred during the isomerization reaction. whiterose.ac.uk This has been applied to the synthesis of chiral γ-trifluoromethylated aliphatic amines with two non-consecutive stereogenic centers. whiterose.ac.uk

Pericyclic cascade reactions also offer a powerful platform for chirality transfer. nih.gov For instance, the reaction of chiral nitrones with disubstituted ketenes to form 3,3-disubstituted oxindoles proceeds through a [3+2] cycloaddition followed by a hetero- digitellinc.comdigitellinc.com-sigmatropic rearrangement. nih.gov Chirality is transferred in each step, leading to high enantioselectivity in the final product. nih.gov The stereochemical outcome is influenced by effective π-facial control from the chiral auxiliary on the nitrone. nih.gov

The concept of axial-to-central chirality transfer is another important aspect, where the initial axial chirality of a molecule is lost during a cyclization process to create a new stereocenter. rsc.org This has been used to prepare highly functionalized enantiopure carbocycles and heterocycles from configurationally stable substrates like allenes and biaryls. rsc.org

Mechanistic Insights and Theoretical Investigations

Reaction Mechanism Elucidation

Understanding the step-by-step sequence of bond-breaking and bond-forming events is fundamental to controlling chemical reactions. For transformations involving 3-oxo-2-phenylpropanenitrile, several key mechanistic concepts have been explored, including carbonyl umpolung and cooperative vinylogous anomeric-based oxidation.

Carbonyl Umpolung

The typical reactivity of a carbonyl carbon is electrophilic. However, a strategy known as "umpolung" (a German term for polarity reversal) can be employed to make this carbon atom act as a nucleophile. One notable application of this concept in the synthesis of this compound and its derivatives involves the use of N-heterocyclic carbenes (NHCs). ingentaconnect.comnih.gov

A novel, one-pot synthesis of 3-aryl-3-oxopropanenitriles has been developed through the NHC-catalyzed acylation of 2-bromoacetonitrile with aromatic aldehydes. ingentaconnect.comnih.gov In this protocol, the NHC catalyst facilitates the umpolung of the aldehyde's carbonyl carbon. This "d1 nucleophile" then attacks the electrophilic terminal of 2-bromoacetonitrile to form the desired 3-oxo-3-phenylpropanenitrile derivative. ingentaconnect.comnih.gov This method is characterized by its operational simplicity, short reaction times, and high yields, without the formation of by-products. ingentaconnect.comnih.gov Theoretical studies have proposed a novel mechanistic model for NHC-mediated carbonyl umpolung that involves the formation of a carbanionic carbene Breslow intermediate (CCBI). rsc.org

Cooperative Vinylogous Anomeric-Based Oxidation (CVABO)

The concept of cooperative vinylogous anomeric-based oxidation (CVABO) has been identified as a key mechanism in the synthesis of various heterocyclic compounds, such as nicotinonitriles, using this compound as a starting material. nih.govacs.orgbohrium.comnih.govresearchgate.net This mechanism is particularly relevant in multicomponent reactions.

For instance, the synthesis of a wide array of nicotinonitrile derivatives has been achieved through a four-component reaction of 3-oxo-3-phenylpropanenitrile (or its derivatives), an aldehyde, an acetophenone (B1666503), and ammonium (B1175870) acetate (B1210297). nih.govacs.orgnih.govresearchgate.net This reaction proceeds via the CVABO mechanism, often catalyzed by nanomagnetic metal-organic frameworks (MOFs), under solvent-free conditions, leading to excellent yields and short reaction times. nih.govacs.orgnih.govresearchgate.net

The proposed mechanism suggests that the catalyst activates the starting materials. acs.org The enol form of this compound and the activated aldehyde form an intermediate. acs.org Concurrently, ammonia (B1221849) (generated from ammonium acetate) reacts with the activated acetophenone to create a second intermediate. acs.org The subsequent reaction between these two intermediates, followed by an intramolecular reaction and dehydration, leads to the final nicotinonitrile product. acs.org This concept is also linked to the oxidation/reduction of NAD(P)+/NAD(P)H systems via hydride transfer. acs.orgresearchgate.net

Computational Chemistry Applications

Computational chemistry has become an indispensable tool for investigating the intricacies of chemical reactions. Methods like Density Functional Theory (DFT) and molecular modeling provide valuable insights into the reactivity, selectivity, and transformation pathways of molecules like this compound.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govredalyc.org It is widely used to predict and analyze the electronic properties and reactivity of molecules. nih.govredalyc.org

DFT calculations have been instrumental in understanding the mechanisms of reactions involving β-ketonitriles. For example, DFT studies can elucidate the ligand-controlled selectivity in metal-catalyzed reactions, explaining why certain ligands favor specific reaction pathways over others. rsc.org By analyzing the energies of transition states and intermediates, researchers can predict the most favorable reaction pathway and understand the origins of chemo-, regio-, and stereoselectivity. rsc.orgmdpi.com

In the context of reactions involving this compound, DFT can be used to:

Analyze the frontier molecular orbitals (HOMO and LUMO) to predict sites of nucleophilic and electrophilic attack. nsps.org.ng

Calculate reaction energy profiles to determine the feasibility of proposed mechanisms, such as the CCBI pathway in NHC catalysis. rsc.org

Investigate the role of catalysts, like MOFs, in activating substrates and facilitating bond formation. acs.org

Shed light on the electronic properties that govern the reactivity of the nitrile and ketone functionalities within the molecule. nih.gov

Interactive Table: Key Parameters from DFT Studies This table is a representative example of data that can be obtained from DFT studies.

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| HOMO-LUMO Gap | Energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Electron Density | Distribution of electrons in the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers. |

| Transition State Energy | The energy of the highest point on the reaction coordinate. | Determines the activation energy and the rate of a chemical reaction. |

| Reaction Enthalpy | The overall energy change of a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

Molecular Modeling of β-Ketonitrile Transformations

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics, in addition to quantum mechanical methods like DFT. These methods are particularly useful for studying the three-dimensional structure and conformational dynamics of molecules and their interactions with other species, such as enzymes.

For β-ketonitrile transformations, molecular modeling can be applied to:

Predict Stereoselectivity: In enzyme-catalyzed reactions, such as the reduction of the ketone group in this compound to a hydroxyl group, molecular modeling and docking studies can predict which enantiomer of the product will be preferentially formed. nih.gov By modeling the fit of the substrate within the enzyme's active site, researchers can rationalize and predict the stereochemical outcome of the reaction. nih.gov

Understand Enzyme-Substrate Interactions: Molecular docking simulations can reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between a β-ketonitrile substrate and the amino acid residues of an enzyme's active site. mdpi.com This information is crucial for enzyme engineering efforts aimed at improving catalytic efficiency or altering substrate specificity.

Model Reaction Pathways: For complex multi-step transformations, molecular modeling can help visualize the entire reaction pathway, including the conformational changes that occur in the substrate and any intermediates. This is particularly relevant for understanding enzymatic cascades where a β-ketonitrile is converted through several sequential steps. tandfonline.com

For example, homology modeling has been used to create models of ketoreductases to predict their stereoselectivity in the reduction of various ketones. nih.gov Such models have been successfully used to predict the stereochemistry of the resulting alcohols. nih.gov This predictive power is invaluable in the development of biocatalytic routes to chiral molecules derived from β-ketonitriles. rsc.org

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular framework of 3-oxo-2-phenylpropanenitrile.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. In a typical spectrum of a derivative of this compound, specific chemical shifts (δ) are observed. For instance, in a related structure, the protons of the phenyl group typically appear as a multiplet in the aromatic region (around 7.11–7.46 ppm). nih.gov A singlet observed at approximately 7.53 ppm can be attributed to a specific proton in a modified ring system derived from this compound. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Although specific data for this compound is not detailed in the provided search results, the technique is routinely used for the structural confirmation of its derivatives. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a Derivative of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.11–7.25 | m | 3H | Aromatic Protons | nih.gov |

| 7.33–7.46 | m | 4H | Aromatic Protons | nih.gov |

| 7.53 | s | 1H | Specific Ring Proton | nih.gov |

| Note: This data is for a compound synthesized using this compound and illustrates typical chemical shifts for the phenyl group. |

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The characteristic absorption bands in the IR spectrum correspond to the vibrations of specific bonds within the molecule. Key functional groups that would be expected to show distinct peaks include the nitrile (C≡N) and the carbonyl (C=O) groups. The characterization of newly synthesized compounds derived from this compound consistently involves IR spectroscopy to confirm the presence of expected functional moieties. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. This method provides a highly accurate mass-to-charge ratio (m/z), which can be used to confirm the molecular formula of the compound. For example, derivatives of this compound have been analyzed using electrospray ionization (ESI) mass spectrometry, yielding specific m/z values that correspond to the protonated molecule [M+H]⁺. google.com

Infrared (IR) Spectroscopy

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating any potential isomers or byproducts from a reaction mixture.

Thin-Layer Chromatography (TLC): TLC is a common and rapid technique used to monitor the progress of reactions involving this compound and to get a preliminary assessment of its purity. nih.gov

Flash Column Chromatography: For purification on a larger scale, flash column chromatography is frequently utilized. This technique has been successfully applied in the purification of derivatives of this compound, often using a gradient of solvents like ethyl acetate (B1210297) in dichloromethane (B109758) to effectively separate the desired compound from impurities. nih.gov